8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%
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Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Recent protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, emphasizing the ecological impact of the methods and mechanistic aspects . The combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . Radical reactions have been used for the direct functionalization of imidazo[1,2-a]pyridines .Mechanism of Action
- Specifically, MFCD34168925 inhibits IMPDH, leading to the depletion of guanosine nucleotides, particularly in T and B lymphocytes. This inhibition suppresses cell-mediated immune responses and antibody formation .
- Furthermore, it depletes tetrahydrobiopterin and decreases inducible nitric oxide (NO) synthase activity, affecting NO production .
- The affected pathways include:
- Impact on Bioavailability : The prodrug form (MFCD34168925) ensures better bioavailability compared to direct MPA administration .
- Clinically, MFCD34168925 reduces acute and chronic rejection in allograft recipients and shows promise in some autoimmune disorders .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-5-2-1-3-13-6(8(14)12-10)4-11-7(5)13/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQAPNGLKMZMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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